molecular formula C9H8OS2 B1215939 Di(3-thienyl)methanol CAS No. 31936-92-2

Di(3-thienyl)methanol

Cat. No. B1215939
CAS RN: 31936-92-2
M. Wt: 196.3 g/mol
InChI Key: USUFQQNJNBFWNW-UHFFFAOYSA-N
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Description

“Di(3-thienyl)methanol” and “Di(3-thienyl)methane” have been synthesized and screened against the T98G (brain cancer) cell line . The treatment induced cell death, growth inhibition, and cytogenetic damage (micronuclei formation) were studied as cellular response parameters . The compounds enhanced growth inhibition and cell death in a concentration-dependent manner in both T98G and HEK (normal) cell lines . At higher concentrations (>20 µg/mL), the cytotoxic effects of the compounds were highly significant .


Synthesis Analysis

The compounds have been synthesized and screened against the T98G (brain cancer) cell line . The treatment with the compounds enhanced growth inhibition and cell death in a concentration-dependent manner in both T98G and HEK (normal) cell lines . At higher concentrations (>20 µg/mL), the cytotoxic effects of the compounds were highly significant .


Chemical Reactions Analysis

The treatment with the compounds enhanced growth inhibition and cell death in a concentration-dependent manner in both T98G and HEK (normal) cell lines . At higher concentrations (>20 µg/mL), the cytotoxic effects of the compounds were highly significant .

Scientific Research Applications

Anticancer Activity

Di(3-thienyl)methanol has been synthesized and tested for its efficacy against cancer cell lines. In a study, it was found to induce cell death and inhibit growth in a concentration-dependent manner, particularly against T98G brain cancer cells. The compound also caused cytogenetic damage, observed through micronuclei formation. Notably, this compound showed less cytotoxicity against normal human cells at effective concentrations, suggesting potential for selective anticancer applications (Kaushik et al., 2012).

Chemical Properties and Synthesis

Di(3-thienyl)methanol is involved in various chemical processes, including rotational barriers in certain molecular systems and its reaction under acidic conditions. Studies have explored its behavior in different contexts, such as rotamerization and reaction with other organic compounds, which is critical for understanding its potential applications in chemical synthesis (Lomas et al., 1999), (Aitken & Garnett, 2000).

Applications in Polymer Science

Di(3-thienyl)methanol has been used in the synthesis of polymers. It was utilized in the creation of quinoidal poly(di(thien-2-yl) methane), indicating its role in developing materials with specific electronic properties, such as in conductive polymers (Hoffmann et al., 2000).

Methanol Synthesis and Catalysis

Though not directly related to Di(3-thienyl)methanol, research in methanol synthesis, including the catalytic processes involving methanol, is relevant due to the compound's potential role in these pathways. Studies on methanol-to-olefins reactions, the action of methanol in catalytic processes, and the use of methanol as a chemical feedstock contribute to understanding the broader chemical context in which Di(3-thienyl)methanol might be applied (Tian et al., 2015), (Moran et al., 2011).

Future Directions

The development of new cancer therapeutic agents is one of the fundamental goals in medicinal chemistry . One newer strategy for the research on new antimicrobial therapeutic agents has been the use of N- and S-containing small heterocyclic compounds . In the race to synthesize new antiproliferative drugs, thiophene derivatives have attracted a great deal of attention amongst the scientific community due to their therapeutic uses . The thienyl nucleus is also the core structure of a great number of cancer growth inhibitors . Thiophene and the thienyl core have attracted the attention of the scientific community due to their therapeutic uses .

properties

IUPAC Name

di(thiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS2/c10-9(7-1-3-11-5-7)8-2-4-12-6-8/h1-6,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUFQQNJNBFWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185772
Record name Di(3-thienyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(3-thienyl)methanol

CAS RN

31936-92-2
Record name Di(3-thienyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031936922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC149702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di(3-thienyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 100 mL of THF cooled to -78° C. under nitrogen was added 2.5M n-butyllithium (36 mL), and 14.67 g (0.09 mol) of 3-bromothiophene was added and the resulting mixture was stirred for 30 min. To the above mixture was added 3-thiophenecarboxaldehyde (10 g, 0.089 mol) in 10 mL of THF and the mixture was stirred, allowing it to reach room temperature. Saturated ammonium chloride solution was added to the reaction mixture, the aqueous layer was extracted with ether, and the combined organic layer was concentrated in vacuo to yield 17.26 g (98.9%) of 1,1-di(3-thienyl)methanol, as an oil.
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
14.67 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To cooled (-78° C.) THF (100 ml) was added under nitrogen, n-butyllithium (2.5M, 40 ml) to the above mixture was added N-methyl-N-methoxy-urethane (6.28 g, 0.047 mol) in 5 ml of THF over a 0.5 h period and the mixture was allowed to warm to room temperature. The mixture was quenched with saturated ammonium chloride solution and the aqueous layer was extracted with ether. The combined organic layer was dried over magnesium sulfate, concentrated in vacuo, and the oil residue was crystallized from methanol to afford 1.465 g (16%) of 1,1-di-(3-thienyl)-ketone, m.p. 78°-80° C. Alternatively, 1,1-di-(3-thienyl)ketene was prepared as follows: To 100 ml of THF cooled -78° C. under nitrogen was added 2.5M n-butyllithium (36 ml), and 14.67 g (0.09 mol) of 3-bromthiophene was added and the resulting mixture was stirred for 30 min. To the above mixture was added 3-thiophenecarboxaldehyde (10 g, 0.089 mol) in 10 ml of THF and the mixture was stirred allowing it to reach room temperature. Saturated ammonium chloride solution was added to the reaction mixture, the aqueous layer was extracted with ether, and the combined organic layer was concentrated in vacuo to yield 17.26 g (98.9%) of 1,1-di(3-thienyl)-methanol, as an oil.
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
14.67 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The solution containing 1.87 mL (20 mmol) of 3-bromothiophene, 3 mL of tetrahydrofuran, and 10 mL of ether was cooled to −78° C. under N2. To the cooled solution was then added 8 mL of n-BuLi ([2.5] M in hexane) drop wise, while maintaining the reaction temperature below −70° C. The reaction solution turned to white cloudy. The suspension was allowed to stir 15 min at <−70° C. After 15 min, a solution containing 1.75 mL (20 mmol) of 2-thiophenecarboxaldehyde and 3 mL of tetrahydrofuran was added drop wise while maintaining the reaction temperature below −70° C. After the addition, the reaction suspension was allowed to stir 1 hr at −78° C. and slowly warmed to −10° C. over 2 hr. After 2 hr, the reaction was stopped by adding 50 mL of a saturated solution of NH4Cl and 100 mL of dichloromethane. The aqueous solution was separated from the organic phase. After removing the aqueous layer, the organic layer was washed with brine, dried over MgSO4, and concentrated under reduced pressure. The concentrated sample was purified by flashy chromatography (hexane:ethyl acetate, from 10 to 15% ethyl acetate over 16 column volume) to obtain 2.12 gm (53.9%) of yellow solids; 1H NMR 500 MHz (CDCl3) δ 7.29 (d, 1H), 7.29 (d, 1H), 7.22 (t, 1H), 7.21 (t, 1H), 7.05 (d, 1H), 7.04 (d, 1H), 5.97 (d, 1H), 2.22 (d, 1 H).
Quantity
1.87 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.75 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
53.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
NK Kaushik, HS Kim, YJ Chae, YN Lee, GC Kwon… - Molecules, 2012 - mdpi.com
Di(3-thienyl)methanol (2) and di(3-thienyl)methane (3) have been synthesized and screened against the T98G (brain cancer) cell line. Treatment induced cell death (MTT and macro-…
Number of citations: 26 www.mdpi.com
A Yamamoto, E Ohta, N Kishigami, N Tsukahara… - Tetrahedron …, 2013 - Elsevier
A method for the synthesis of tetrathieno[2,3-a:3′,2′-c:2″,3″-f:3‴,2‴-h]naphthalene (3), utilizing photoinduced electrocyclization–dehydrogenation reactions of tetra(3-thienyl)…
Number of citations: 14 www.sciencedirect.com
JZ Brzeziński, JR Reynolds - Synthesis, 2002 - thieme-connect.com
A new and efficient three-step synthesis of 4H-cyclopenta [2, 1-b: 3, 4-b′] dithiophen-4-one (CDT)(1) is described. This was achieved by a one-pot, regiospecific synthesis of bis (2-iodo…
Number of citations: 49 www.thieme-connect.com
TK Miller - KB thesis scanning project 2015, 1979 - era.ed.ac.uk
This Thesis is concerned with the synthesis of 1, 2-benzoand 1, 2-thienodiazepines by electrocyclic aromatic substitution reactions of the diazo group. The diazoalkenes were produced …
Number of citations: 3 era.ed.ac.uk
VG Nenajdenko, IL Baraznenok… - The Journal of Organic …, 1998 - ACS Publications
The reactions of α,β-unsaturated amide/triflic anhydride complexes (generated in situ from the corresponding amides and triflic anhydride) with dithiophenes and dithienylmethanes …
Number of citations: 23 pubs.acs.org
L Afroz, MHM Khan, HM Vagdevi, M Pari… - Emergent …, 2021 - Springer
A series of transition metal (Co(II), Ni(II), Cu(II) and Zn(II)) complexes of novel Nʹ-(3-hydroxybenzoyl)thiophene-2-carbohydrazide ligand was synthesized and their structures were …
Number of citations: 7 link.springer.com
YN Mabkhot, F Alatibi, NNE El-Sayed, NA Kheder… - Molecules, 2016 - mdpi.com
Several new pyrazole, pyridine, [1,2,4]triazolo[1,5-α]pyrimidine, benzimidazo[1,2-a]pyrimidine and 1,2,4-triazolo[3,4-c][1,2,4]triazine derivatives incorporating a thiophene moiety were …
Number of citations: 53 www.mdpi.com
FSA Rahman, SK Yusufzai, H Osman… - Journal of Physical …, 2016 - jps.usm.my
Three types of coumarin derivatives were synthetised using the Knoevenagel condensation technique. All of these compounds have been characterised by the Fourier Transform …
Number of citations: 23 jps.usm.my
N Díaz-Argelich, I Encío, D Plano, AP Fernandes… - Molecules, 2017 - mdpi.com
Selenium (Se) compounds are potential therapeutic agents in cancer. Importantly, the biological effects of Se compounds are exerted by their metabolites, with methylselenol (CH 3 SeH…
Number of citations: 17 www.mdpi.com
WS Shehab, MH Abdellattif, SM Mouneir - Chemistry Central Journal, 2018 - Springer
Background Chalcones are intent in the daily diet as a favorable chemotherapeutic compound; on the other hand thiophene moiety is present in a large number of bioactive molecules …
Number of citations: 28 link.springer.com

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